molecular formula C12H18ClNO B3040665 (3-(Piperidin-4-yl)phenyl)methanol hydrochloride CAS No. 2256060-02-1

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Cat. No.: B3040665
CAS No.: 2256060-02-1
M. Wt: 227.73
InChI Key: JUOMRKMIXSGZTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include:

    Temperature: Controlled to ensure optimal reaction rates.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and ethanol.

    Catalysts: Reduction steps may involve catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound are scaled-up versions of the laboratory synthesis, with additional considerations for cost-efficiency, yield optimization, and safety. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of PROTACs for targeted protein degradation, which is crucial for studying protein functions and interactions.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is unique due to its specific structural features that provide a balance between rigidity and flexibility, making it an ideal linker for PROTAC development. Its ability to influence the 3D orientation of bifunctional protein degraders distinguishes it from other similar compounds .

Properties

IUPAC Name

(3-piperidin-4-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11;/h1-3,8,11,13-14H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOMRKMIXSGZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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